Tert-butyl [4-(2-amino[1,2,4]triazolo[1,5-a]pyridin-6-yl)phenyl]carbamate

Catalog No.
S12385776
CAS No.
M.F
C17H19N5O2
M. Wt
325.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tert-butyl [4-(2-amino[1,2,4]triazolo[1,5-a]pyridi...

Product Name

Tert-butyl [4-(2-amino[1,2,4]triazolo[1,5-a]pyridin-6-yl)phenyl]carbamate

IUPAC Name

tert-butyl N-[4-(2-amino-[1,2,4]triazolo[1,5-a]pyridin-6-yl)phenyl]carbamate

Molecular Formula

C17H19N5O2

Molecular Weight

325.4 g/mol

InChI

InChI=1S/C17H19N5O2/c1-17(2,3)24-16(23)19-13-7-4-11(5-8-13)12-6-9-14-20-15(18)21-22(14)10-12/h4-10H,1-3H3,(H2,18,21)(H,19,23)

InChI Key

HNUHNECIEYXPJH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=C(C=C1)C2=CN3C(=NC(=N3)N)C=C2

Tert-butyl [4-(2-amino[1,2,4]triazolo[1,5-a]pyridin-6-yl)phenyl]carbamate is a complex organic compound characterized by its unique heterocyclic structure. It features a tert-butyl group attached to a carbamate moiety, which is further linked to a phenyl ring substituted with a 2-amino[1,2,4]triazolo[1,5-a]pyridine unit. This compound is notable for its potential applications in medicinal chemistry due to its biological activities and structural properties. The molecular formula is C17H19N5O2C_{17}H_{19}N_{5}O_{2} and it has a molecular weight of approximately 325.37 g/mol .

  • Oxidation: This process can introduce oxygen-containing functional groups into the compound. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: Reduction reactions can remove oxygen or add hydrogen atoms, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
  • Substitution: The compound can undergo substitution reactions where functional groups are replaced by others, often facilitated by halogens or nucleophiles such as amines and alcohols .

The products of these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Tert-butyl [4-(2-amino[1,2,4]triazolo[1,5-a]pyridin-6-yl)phenyl]carbamate exhibits significant biological activity. It has been identified as an inverse agonist for the nuclear receptor RORγt, which plays a critical role in immune response regulation. Additionally, it shows potential as a Janus kinase inhibitor, suggesting its applicability in treating various inflammatory and autoimmune conditions. Its unique structure allows for interactions with specific biological targets that may lead to therapeutic effects in cardiovascular disorders and type 2 diabetes .

The synthesis of tert-butyl [4-(2-amino[1,2,4]triazolo[1,5-a]pyridin-6-yl)phenyl]carbamate can be achieved through several methods:

  • Amination of Carbamates: A common method involves the reaction of an amine with a carbonyl compound in the presence of a base to form the carbamate.
  • Curtius Rearrangement: This method utilizes acyl azides derived from carboxylic acids and azides to yield carbamates upon rearrangement.
  • Three-component Coupling: This involves combining amines, carbon dioxide, and halides in the presence of cesium carbonate to efficiently synthesize carbamates at low temperatures .

These methods allow for high yields and purity of the desired compound while accommodating various functional groups.

Tert-butyl [4-(2-amino[1,2,4]triazolo[1,5-a]pyridin-6-yl)phenyl]carbamate has several applications:

  • Medicinal Chemistry: Its potential as an anti-inflammatory and immunomodulatory agent makes it valuable for drug development.
  • Biological Research: It serves as a tool compound for studying the mechanisms of action of RORγt and Janus kinases.
  • Pharmaceutical Industry: The compound's unique properties may lead to new therapeutic agents for treating chronic diseases such as diabetes and cardiovascular disorders .

Interaction studies have shown that tert-butyl [4-(2-amino[1,2,4]triazolo[1,5-a]pyridin-6-yl)phenyl]carbamate can effectively bind to specific receptors involved in immune responses. Its ability to modulate receptor activity suggests potential pathways for therapeutic intervention in diseases characterized by dysregulated immune responses. Further studies are needed to elucidate its full spectrum of interactions at the molecular level.

Several compounds share structural similarities with tert-butyl [4-(2-amino[1,2,4]triazolo[1,5-a]pyridin-6-yl)phenyl]carbamate:

Compound NameMolecular FormulaUnique Features
1,2,4-Triazolo[1,5-a]pyrimidinesVariesSimilar triazole core; diverse biological activities
5-(2-Amino-8-fluoro-[1,2,4]triazolo[1,5-a]pyridin-6-yl)-N-(tert-butyl)pyridine-3-sulfonamideC15H17FN6O2SC_{15}H_{17}FN_{6}O_{2}SFluorine substitution enhances pharmacokinetic properties
Tert-butyl 7-(4-(triazolo[1,5-a]pyridin-7-yloxy)-phenyl)carbamateVariesDifferent substitution pattern affecting reactivity

The uniqueness of tert-butyl [4-(2-amino[1,2,4]triazolo[1,5-a]pyridin-6-yl)phenyl]carbamate lies in its specific substitution pattern on the phenyl ring and its eco-friendly synthesis methods that distinguish it from other similar compounds .

Emergence of Triazolo-Pyridine Heterocycles

The triazolo[1,5-a]pyridine scaffold first gained prominence in the late 20th century as a purine bioisostere due to its isoelectronic properties and capacity for π-π stacking interactions. Early studies demonstrated its ability to mimic adenosine in kinase binding pockets while offering superior metabolic stability. For example, derivatives bearing electron-withdrawing substituents at the 2-position exhibited enhanced binding to adenosine receptors, spurring interest in cardiovascular and anti-inflammatory applications.

A pivotal advancement occurred with the discovery of triazolo-pyridines as modulators of nuclear receptors. The compound class’s planar geometry and hydrogen-bonding capabilities proved critical for binding to the ligand-binding domain of RORγt, a therapeutic target in autoimmune diseases. Structural analyses revealed that the 2-amino group in tert-butyl [4-(2-aminotriazolo[1,5-a]pyridin-6-yl)phenyl]carbamate forms a hydrogen-bond network with Arg367 and His479 residues, stabilizing the receptor’s inactive conformation.

Evolution of Synthetic Methodologies

Initial synthetic routes to triazolo-pyridines relied on cyclocondensation reactions between amidines and α-haloketones, but these often suffered from low regioselectivity. The development of diazotization strategies enabled precise functionalization, as demonstrated in the synthesis of triazolo[4′,5′:4,5]furo[2,3-c]pyridines via sequential Groebke–Blackburn–Bienaymé (GBB) reactions and acid-mediated cyclizations. Modern approaches employ tert-alkyl isocyanides to construct the furo-pyridine backbone, followed by palladium-catalyzed cross-coupling to introduce aryl substituents.

Table 1: Key Synthetic Methods for Triazolo-Pyridine Derivatives

MethodReagentsYield (%)Key Advantage
GBB ReactionPyridoxal, tert-alkyl isocyanide65–78Modular tricyclic framework
DiazotizationNaNO₂, AcOH/H₂O82–90Regioselective triazole formation
Suzuki CouplingPd(PPh₃)₄, Arylboronic acid70–85Late-stage diversification

XLogP3

2.6

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

325.15387487 g/mol

Monoisotopic Mass

325.15387487 g/mol

Heavy Atom Count

24

Dates

Last modified: 08-09-2024

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